Sulfonamide derivative 7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The most typical method for synthesizing sulfonamide derivatives involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods: In industrial settings, the preparation of sulfonamide derivatives often involves the use of dimethyl carbonate as a green solvent, which benefits from fast reaction times and tolerance to a range of functional groups . The process typically includes the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines or sodium azide in the same reaction vessel .
Chemical Reactions Analysis
Types of Reactions: Sulfonamide derivatives undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert sulfonamides to their corresponding amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted sulfonamides .
Scientific Research Applications
Sulfonamide derivative 7 has a wide range of scientific research applications, including:
Mechanism of Action
Sulfonamide derivative 7 exerts its effects by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is essential for bacterial DNA growth and cell division . This mechanism makes it an effective antibacterial agent.
Comparison with Similar Compounds
Sulfonamide derivative 7 can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C15H12N2O3S |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)17-15-14(11-16-20-15)12-7-3-1-4-8-12/h1-11,17H |
InChI Key |
KJPWMAIBFGUKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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